

(S)-3-Boc-Aminopiperidine: A Chiral Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-3-Boc-aminopiperidine

Cat. No.: B126719

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(S)-3-Boc-aminopiperidine is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereocenter and a protected amine, make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting complex diseases such as type 2 diabetes and neurological disorders. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **(S)-3-Boc-aminopiperidine** is essential for its effective use in synthesis. The data presented below has been compiled from various sources to provide a reliable reference.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₂₀ N ₂ O ₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][3] |
| Appearance | Colorless liquid or solid | [4] |
| Boiling Point | 277.3 ± 33.0 °C | [2] |
| Density | 1.02 g/cm ³ | [2] |
| Specific Rotation | [α] _D ²⁰ = +26.0 (c 0.308, EtOH) or [α] _D +32.0±3°, c = 1 in DMF | [1][4] |
| Solubility | Soluble in dimethylsulfoxide (DMSO), ethanol, and methanol. | [2][5] |
| CAS Number | 625471-18-3 | [1][6] |

Synthesis of (S)-3-Boc-aminopiperidine

The enantiomerically pure form of 3-aminopiperidine is a critical synthon for many pharmaceuticals. The Boc-protecting group enhances its stability and utility in multi-step syntheses.[7] Several methods for the synthesis of **(S)-3-Boc-aminopiperidine** have been reported, each with its own advantages. Below are detailed protocols for two common approaches.

Method 1: Reductive Amination of 1-Boc-3-piperidone

This enzymatic method offers high enantioselectivity.

Experimental Protocol:

- **Reaction Setup:** In a suitable vessel, prepare a 5 mL solution of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), immobilized transaminase (TA-IMB) enzyme (200 mg), and pyridoxal 5'-phosphate (PLP) (1.4 mM).[4]
- **Incubation:** Stir the mixture at 35 °C and 550 rpm for 5 minutes.[4]

- Substrate Addition: Add a preheated (35 °C) solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 µL, 13% v/v).[4]
- Reaction: Stir the reaction mixture at 35 °C and 550 rpm in an open vessel for 24 hours. Monitor the reaction progress by HPLC and TLC.[4]
- Work-up:
 - Filter the enzyme under vacuum and wash it with triethanolamine buffer (100 mM, pH 7.5, 3 x 2 mL). The enzyme can be stored at 4 °C for reuse.[4]
 - Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH₂Cl₂ (2 x 5 mL) to remove any unreacted starting material.[4]
 - Basify the aqueous layer to pH 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[4]
- Purification: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.[4]

Method 2: Synthesis from L-Glutamic Acid

This multi-step chemical synthesis provides an alternative route to the chiral product.

Experimental Protocol:

- Esterification of L-Glutamic Acid: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0 °C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. Stir the reaction at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the crude dimethyl ester as an HCl salt.[7]
- Boc Protection: To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g). Stir at room temperature for 6 hours. Quench with water, extract with CH₂Cl₂, and wash the combined organic layers with 10% aqueous sodium bicarbonate and brine.[7]

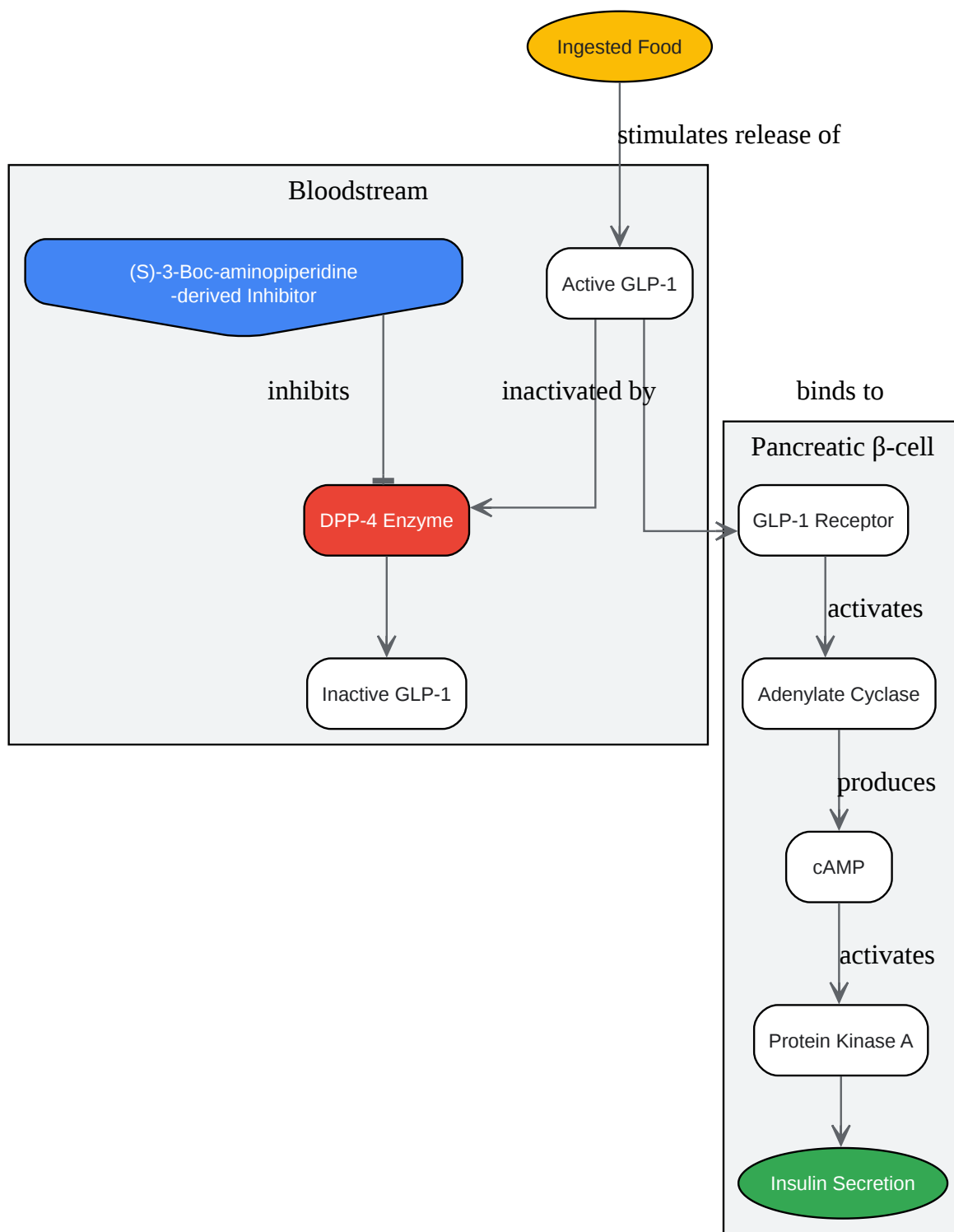
- Reduction to Diol: To a stirred solution of the diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise at room temperature and stir for 2 hours. Quench with 10% aqueous citric acid to pH 5-6. Remove methanol and extract the aqueous layer with CH₂Cl₂. Purify the crude product by column chromatography.[7]
- Further synthetic steps involving tosylation and cyclization are required to yield the final piperidine derivative.[7]

Applications in Drug Discovery

(S)-3-Boc-aminopiperidine is a key intermediate in the synthesis of various therapeutic agents.[8] Its primary application lies in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] It is also utilized in the synthesis of compounds targeting neurological disorders and in peptide synthesis to enhance the stability and bioactivity of therapeutics.[6][8]

Role in DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. The (S)-3-aminopiperidine moiety is a common structural feature in many DPP-4 inhibitors, where it often interacts with key residues in the active site of the enzyme.

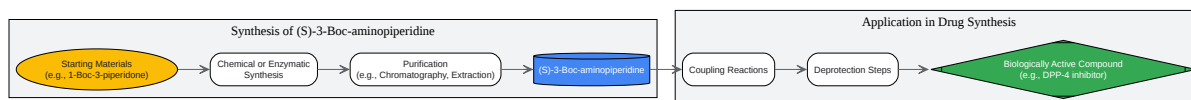


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DPP-4 signaling pathway and the role of inhibitors.

Experimental and Synthetic Workflow

The synthesis and application of **(S)-3-Boc-aminopiperidine** in drug discovery follow a structured workflow, from initial synthesis to the final biologically active compound.



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*General workflow for the synthesis and application of **(S)-3-Boc-aminopiperidine**.*

In conclusion, **(S)-3-Boc-aminopiperidine** is a high-value chiral building block with significant applications in the pharmaceutical industry. Its stereodefined structure is crucial for the synthesis of enantiomerically pure drugs, ensuring high efficacy and minimizing potential side effects. The synthetic routes and applications outlined in this guide highlight its importance and provide a foundation for its use in modern drug discovery and development.

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